Desisopropyliprodione is classified as a dicarboximide fungicide. It is primarily used for controlling fungal diseases in crops. The compound is derived from the parent compound iprodione, which is widely recognized for its efficacy against a range of plant pathogens. Desisopropyliprodione is noted for its lower toxicity and environmental impact compared to its parent compound, making it an attractive option for sustainable agricultural practices.
The synthesis of Desisopropyliprodione typically involves several steps that start with the preparation of intermediate compounds. The general synthetic route includes:
Specific parameters such as temperature, reaction time, and solvent choice are crucial in optimizing yield and purity during synthesis. For example, maintaining a controlled temperature can prevent side reactions that lead to undesired byproducts.
Desisopropyliprodione has a well-defined molecular structure characterized by its dicarboximide framework. The molecular formula is , indicating the presence of nitrogen and oxygen atoms that contribute to its fungicidal properties.
Desisopropyliprodione participates in various chemical reactions that are essential for its activity as a fungicide:
The mechanism of action of Desisopropyliprodione primarily involves the inhibition of fungal cell division. It acts by disrupting the normal function of enzymes involved in cellular processes such as:
This multifaceted mechanism allows Desisopropyliprodione to effectively control a wide range of fungal pathogens.
Desisopropyliprodione exhibits several notable physical and chemical properties:
These properties are critical when considering formulations for agricultural use, as they affect application methods and efficacy.
Desisopropyliprodione finds applications primarily in agriculture as a fungicide:
In addition to agricultural uses, ongoing research explores potential applications in pharmaceuticals due to its biological activity against certain pathogens.
Dicarboximide fungicides emerged in the 1970s as critical alternatives to benzimidazole compounds, following widespread resistance in fungal pathogens like Botrytis cinerea and Sclerotinia homoeocarpa. Early field applications focused on their unique mechanism of disrupting osmotic signal transduction via histidine kinase (Shos1/Os1) inhibition [1] [7]. By the 1980s, resistance evolved through target-site mutations, particularly at codon 365 (isoleucine → asparagine/serine) in Shos1, reducing binding affinity for iprodione [1]. Concurrently, multidrug resistance (MDR) phenotypes emerged via overexpression of efflux transporters like ShPDR1, enhancing fungicide expulsion [1].
Table 1: Key Milestones in Dicarboximide Fungicide Research
Year | Development | Pathogen Impact |
---|---|---|
1974 | Iprodione commercialized ("Rovral") | Broad-spectrum activity vs Botrytis, Sclerotinia |
1983 | First field resistance reports | Reduced efficacy in vineyards |
2015 | MDR mechanisms characterized | ShPDR1 efflux in S. homoeocarpa |
2019 | Fitness penalties confirmed in mutants | Altered osmotolerance in B. cinerea |
Research shifted toward understanding resistance-associated fitness trade-offs. Resistant isolates frequently exhibited increased sensitivity to osmotic stress due to compromised high-osmolarity glycerol (HOG) pathway regulation. For example, B. cinerea with I365S mutations showed reduced virulence and sporulation in field monitoring [2] [7]. This knowledge informed resistance management strategies, such as limiting dicarboximide applications to ≤2 per season in grapes [7].
Desisopropyliprodione (DIP)—generated via N-dealkylation of iprodione—serves as a central node in both abiotic and biotic degradation cascades. Photolysis studies using UV-Vis irradiation identified five primary iprodione transformation products, with DIP forming through cleavage of the isopropyl moiety. This pathway predominates in aqueous environments, where DIP subsequently undergoes dechlorination to yield 3,5-dichloroaniline (3,5-DCA) [3].
Table 2: Key Degradation Pathways of Iprodione
Process | Primary Products | Catalytic System |
---|---|---|
Photolysis (UV) | DIP → 3,5-DCA | Hydroxy/hydrogen radical addition |
Bacterial hydrolysis | DIP → N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine | ipaH amidase |
Microbial consortium | Complete mineralization to CO₂ | Providencia + Brevundimonas |
Bacterial strains expressing amidase enzymes (e.g., IpaH from Paenarthrobacter sp. YJN-5) hydrolyze DIP’s amide bond at kcat/Km = 3.09 μM⁻¹s⁻¹, initiating mineralization. The ipaH gene—conserved across degraders like Microbacterium sp.—encodes a serine hydrolase with a catalytic Ser-Ser-Lys motif essential for DIP cleavage [6]. In soil bioremediation, cocultures of Providencia stuartii and Brevundimonas naejangsanensis reduced DIP half-lives from 20.5 days (natural decay) to 1.6 days via enzymatic synergy [4].
Desisopropyliprodione retains partial bioactivity despite structural simplification. Studies propose three mechanistic models:
Table 3: Resistance Mechanisms Modulated by DIP
Resistance Mechanism | Effect of DIP | Evidence |
---|---|---|
Target-site mutation (I365N/S) | Partial activity retention | RF values drop from 16× to 3× in B. cinerea |
Efflux pump overexpression | Competitive inhibition of ShPDR1 | Reduced iprodione EC₅₀ in co-treatments |
Metabolic detoxification | Upregulation of hydrolases | Pseudomonas amidohydrolase induction |
Fitness penalties in resistant strains are amplified by DIP. Botrytis cinerea with dual mutations (Q369P+N373S) exhibit 40% lower sporulation under DIP exposure due to HOG pathway dysregulation [2] [7]. Conversely, bacterial degraders like Pseudomonas sp. C9 adapt via peptidoglycan remodeling (LysM protein upregulation) and enhanced efflux (RND transporters), balancing detoxification and self-protection [5].
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